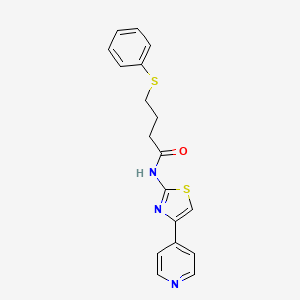

4-phenylsulfanyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

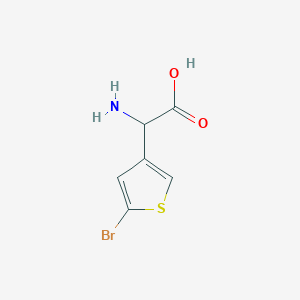

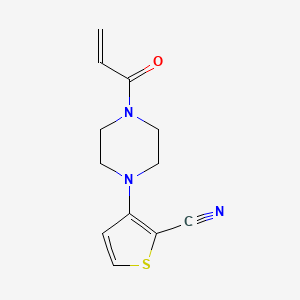

The compound “4-phenylsulfanyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)butanamide” is a complex organic molecule that contains several functional groups including a phenylsulfanyl group, a pyridinyl group, and a thiazolyl group. These groups are common in many pharmaceuticals and could potentially confer various biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenylsulfanyl group attached to a butanamide backbone, which is further substituted with a pyridinyl and a thiazolyl group. The exact 3D structure would depend on the specific stereochemistry of the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the pyridinyl group might participate in electrophilic substitution reactions, while the amide group could be involved in hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance its solubility in polar solvents, while the aromatic rings could contribute to its UV-visible absorption spectrum .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Field

Materials Science, specifically Corrosion Science

Method

Its inhibition effect against mild steel corrosion was investigated via weight loss methods, electrochemical measurements, and surface analyses .

Results

The experimental results showed that this compound is an effective corrosion inhibitor for mild steel in an acid medium, and the maximum inhibition efficiency reached 96.06% at 0.2 mM concentration .

Detection of Primary Aromatic Amines

Field

Analytical Chemistry

Application

A thiadiazole-based covalent triazine framework nanosheet was constructed for highly selective and sensitive primary aromatic amine detection among various amines .

Method

The nanosheet was constructed by introducing an electron-deficient monomer with an aggregation-caused quenching behavior into the 2D framework .

Results

The nanosheet exhibits high stability, high porosity, and high fluorescence performance and has a rich electron-deficient unit in the pore channel, making it an ideal platform for sensing electron-rich PAA molecules .

Anticancer Activity

Field

Pharmaceutical Chemistry, specifically Anticancer Drug Development

Method

Its anticancer activity was evaluated using various in vitro assays, including cell viability assays, apoptosis assays, and cell cycle analysis .

Results

The experimental results showed that this compound exhibits potent anticancer activity against various cancer cell lines, including breast cancer and lung cancer cells .

Antimicrobial Activity

Field

Microbiology, specifically Antimicrobial Drug Development

Method

Its antimicrobial activity was evaluated using various in vitro assays, including disk diffusion assays and minimum inhibitory concentration (MIC) determination .

Results

The experimental results showed that this compound exhibits potent antimicrobial activity against various bacterial and fungal strains .

Antifungal Activity

Field

Microbiology, specifically Antifungal Drug Development

Method

Its antifungal activity was evaluated using various in vitro assays, including disk diffusion assays and minimum inhibitory concentration (MIC) determination .

Results

The experimental results showed that this compound exhibits potent antifungal activity against various fungal strains .

Antiviral Activity

Field

Virology, specifically Antiviral Drug Development

Method

Its antiviral activity was evaluated using various in vitro assays, including plaque reduction assays and virus yield reduction assays .

Results

The experimental results showed that this compound exhibits potent antiviral activity against various viral strains .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-phenylsulfanyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS2/c22-17(7-4-12-23-15-5-2-1-3-6-15)21-18-20-16(13-24-18)14-8-10-19-11-9-14/h1-3,5-6,8-11,13H,4,7,12H2,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCIWRVGDNPYVFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCCC(=O)NC2=NC(=CS2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(phenylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

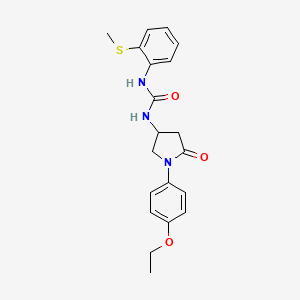

![N-(3,5-difluorophenyl)-2-(2-methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide](/img/structure/B2796927.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2796928.png)

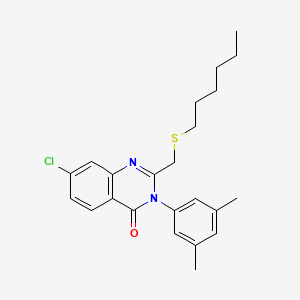

![1-Isopropyl-3-(5-((4-(trifluoromethyl)phenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2796931.png)

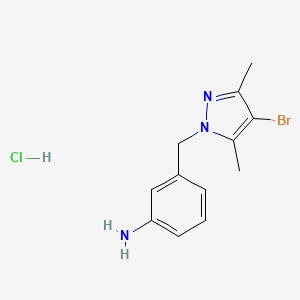

![3-[4-[(E)-2-cyano-3-[(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)amino]-3-oxoprop-1-enyl]phenoxy]propanoic acid](/img/structure/B2796949.png)